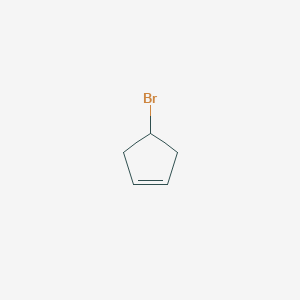

4-Bromocyclopentene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKPXSIBMKNXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310242 | |

| Record name | Cyclopentene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781-66-4 | |

| Record name | NSC223057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Bromocyclopentene and Its Functionalized Congeners

Direct Halogenation Approaches to Brominated Cyclopentenes

Direct halogenation of cyclopentene (B43876) and its precursor, cyclopentadiene (B3395910), represents a primary route to brominated cyclopentenes. A common and effective method for the allylic bromination of alkenes like cyclopentene is the use of N-bromosuccinimide (NBS). stackexchange.commasterorganicchemistry.com This reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism, selectively introducing a bromine atom at the position adjacent to the double bond. stackexchange.commasterorganicchemistry.com The advantage of using NBS over molecular bromine (Br₂) is that it provides a low, steady concentration of bromine, which minimizes the competing reaction of electrophilic addition to the double bond. masterorganicchemistry.com

While direct bromination of cyclopentene can yield 3-bromocyclopentene, the synthesis of 4-bromocyclopentene often starts from cyclopentadiene. chemicalbook.com The reaction of cyclopentadiene with bromine can lead to the formation of 3,5-dibromocyclopentene. smolecule.com This dibrominated intermediate is a key precursor for the synthesis of this compound through reductive methods, as will be discussed in the following section. The reaction conditions for direct halogenation, such as solvent and temperature, must be carefully controlled to optimize the yield of the desired brominated product and minimize the formation of byproducts. smolecule.com

Reductive Strategies for this compound Synthesis

Reductive methods provide a crucial pathway for the synthesis of this compound, particularly from polybrominated precursors.

Hydride Reduction of Polybrominated Cyclopentenes

A significant method for the preparation of this compound involves the selective reduction of 3,5-dibromocyclopentene. smolecule.comacs.org This process utilizes hydride reagents to remove one of the bromine atoms, yielding the desired monobrominated product. smolecule.comcapes.gov.brresearchgate.net The reaction leverages the different reactivity of the two bromine atoms in the dibrominated starting material, allowing for a controlled reduction. Careful selection of the hydride source and reaction conditions is essential to achieve high selectivity and prevent over-reduction to cyclopentene or other undesired products. This method highlights the importance of polyhalogenated cyclopentenes as versatile intermediates in the synthesis of more specific functionalized congeners. acs.org

Organometallic Reagent-Mediated Syntheses Involving this compound

Organometallic reagents play a pivotal role in the functionalization of this compound, enabling the formation of new carbon-carbon bonds.

Gilman Reagent-Coupling for Alkylcyclopentene Formation

Gilman reagents, which are lithium diorganocuprates (R₂CuLi), are highly effective for the coupling reaction with organic halides like this compound. wikipedia.orglibretexts.orgnumberanalytics.com This reaction, often referred to as the Corey-House synthesis, allows for the replacement of the bromine atom with an alkyl or aryl group. libretexts.org For instance, the reaction of this compound with lithium dimethylcuprate, a Gilman reagent, results in the formation of 4-methylcyclopentene. vaia.combrainly.com

The mechanism of this coupling reaction is thought to involve the formation of a copper(III) intermediate. chemistnotes.com Gilman reagents are particularly useful because they are generally less reactive towards other functional groups like esters and ketones compared to Grignard or organolithium reagents, offering a higher degree of selectivity. masterorganicchemistry.comorgsyn.org The versatility of Gilman reagents allows for the introduction of a wide variety of organic groups onto the cyclopentene ring, making it a powerful tool for creating diverse functionalized cyclopentenes. rsc.org

| Starting Material | Gilman Reagent | Product |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | 4-Methylcyclopentene |

| This compound | Lithium dibutylcuprate ((C₄H₉)₂CuLi) | 4-Butylcyclopentene |

| 1-Iodocyclohexene | Lithium dibutylcuprate ((C₄H₉)₂CuLi) | 1-Butylcyclohexene |

This table illustrates the application of Gilman reagents in forming new carbon-carbon bonds with various organohalides. vaia.com

Stereoselective and Enantioselective Pathways to Substituted Bromocyclopentenes

The development of stereoselective and enantioselective methods for the synthesis of substituted bromocyclopentenes is crucial for accessing chiral molecules with specific biological activities. rsc.orgnih.gov

Chiral Auxiliary and Asymmetric Catalysis in Cyclopentene Functionalization

The synthesis of enantiomerically enriched functionalized cyclopentenes can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis. rsc.orgmdpi.combeilstein-journals.org Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. beilstein-journals.orgresearchgate.net After the desired transformation, the auxiliary can be removed. This approach has been successfully applied in the functionalization of cyclopentene derivatives. researchgate.net

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to control the stereoselectivity of a reaction. nih.gov N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective synthesis of functionalized cyclopentenes. rsc.orgnih.govrsc.org These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation with high enantiomeric excess. rsc.orgrsc.org For example, NHC-catalyzed reactions of enals with other reagents can lead to highly functionalized chiral cyclopentenes. rsc.orgrsc.org Similarly, transition-metal catalysts, often in combination with chiral ligands, are employed for the enantioselective C-H functionalization of cyclopentene derivatives. mdpi.com These advanced methods provide access to a wide array of structurally diverse and stereochemically defined bromocyclopentenes and their analogs, which are valuable precursors for the synthesis of complex target molecules. acs.orgresearchgate.netacs.org

| Catalytic System | Reaction Type | Outcome |

| N-Heterocyclic Carbene (NHC) | Organocascade Reaction | Enantioselective synthesis of functionalized cyclopentenes |

| Cinchona Alkaloid-derived Thiosquaramide | Tandem Michael-Henry Reaction | Diastereo- and enantioselective synthesis of chiral cyclopentenes |

| Palladium(0) with Chiral Ligand | Mizoroki-Heck Reaction | High yield and stereoselectivity in functionalized cyclopentenes |

This table summarizes different catalytic systems used to achieve stereoselective synthesis of functionalized cyclopentenes. rsc.orgnih.govacs.org

Advanced Annulation and Cycloaddition Reactions as Precursors to Bromocyclopentene Frameworks

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that characteristically forms a six-membered cyclohexene (B86901) ring from a conjugated diene and a dienophile. wikipedia.org While this reaction does not directly yield a five-membered cyclopentene ring, its principles and variations are instrumental in strategies that target cyclopentene frameworks. The formation of the cyclopentene core through cycloaddition methodologies more commonly involves [3+2] cycloaddition reactions. asu.eduorganic-chemistry.org However, [4+2] cycloaddition strategies can be ingeniously employed to construct precursors that are subsequently converted into functionalized cyclopentenes.

One such strategic approach involves a [4+2] cycloaddition followed by a ring-contraction or rearrangement sequence. For instance, a Diels-Alder reaction can be used to form a bicyclic system which, under specific conditions, can undergo rearrangement to afford a cyclopentene derivative. This multi-step sequence leverages the high stereoselectivity and predictability of the Diels-Alder reaction to set key stereocenters before the final five-membered ring is forged. scielo.br

Furthermore, the concept of cycloaddition has been expanded to include transition metal-catalyzed variants that can alter the conventional reactivity and outcomes. williams.edu While direct metal-catalyzed [4+2] cycloadditions leading to cyclopentenes are not the standard, related processes such as formal [4+3] and other cycloaddition/ring-expansion cascades demonstrate the versatility of using cyclic precursors to generate different ring sizes. nsf.govrsc.org For example, Brønsted acid-catalyzed formal [4+2]-cycloadditions have been reported that proceed through a cyclization/deMayo-type ring-extension cascade, producing highly functionalized cyclic systems. nsf.gov These advanced methodologies highlight how the fundamental principles of cycloaddition can be adapted to synthesize complex cyclic structures, including those that can serve as precursors to the this compound skeleton.

The table below summarizes cycloaddition strategies relevant to the formation of five-membered rings.

| Cycloaddition Type | Reactants | Product Type | Relevance to Cyclopentene Synthesis |

| [4+2] Diels-Alder | Conjugated Diene, Alkene (Dienophile) | Substituted Cyclohexene | Forms a six-membered ring, which can be a precursor to cyclopentenes via subsequent reactions (e.g., ring contraction). scielo.br |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., allene, vinyldiazo compound), Alkene (Dipolarophile) | Functionalized Cyclopentene | A direct and common method for synthesizing the cyclopentene core. organic-chemistry.orgnih.gov |

| Formal [4+3] Cycloaddition | Donor-Acceptor Cyclopropenes, Benzopyrylium Ions | Fused Cycloheptatrienes | Demonstrates advanced cycloaddition-cascade strategies for ring formation. rsc.org |

| Metal-Catalyzed Intramolecular [4+2] Cycloaddition | Dienynes | Bicyclic Systems | Offers milder reaction conditions compared to thermal Diels-Alder and can be applied to complex systems. williams.edu |

Retrosynthetic Analysis Considerations for this compound Frameworks

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netdeanfrancispress.com This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversions, FGI) in a reverse-synthetic direction, signified by the retrosynthesis arrow (=>). citycollegekolkata.org

For the target molecule, This compound (1) , the analysis begins by identifying the key structural features: a five-membered ring, a carbon-carbon double bond (alkene), and an allylic bromide.

A primary disconnection strategy focuses on the formation of the cyclopentene ring itself. A powerful method for forming cyclic systems is the Diels-Alder reaction. deanfrancispress.com Although it typically forms a six-membered ring, we can consider a [4+2] cycloaddition as a potential pathway to a precursor. However, a more direct retrosynthetic disconnection for a five-membered ring would be a [3+2] cycloaddition.

An alternative and common disconnection for the cyclopentene ring is through an intramolecular reaction, such as a ring-closing metathesis (RCM) or an intramolecular Wittig reaction. For this compound, an RCM approach is not immediately obvious due to the lack of two terminal alkene groups in a suitable precursor.

Let's consider disconnections based on the functional groups present. The allylic bromide is a key reactive handle. A logical retrosynthetic step is a Functional Group Interconversion (FGI) to the corresponding allylic alcohol, cyclopent-3-en-1-ol (2) . This is a sound strategy as allylic bromination of alcohols is a standard forward reaction (e.g., using PBr₃ or the Appel reaction).

Figure 1: Retrosynthetic Analysis of this compound

From cyclopent-3-en-1-ol (2) , we can envision several pathways. One disconnection breaks the C-O bond, suggesting a precursor like cyclopentadiene (3) . The addition of water to cyclopentadiene is not a straightforward synthesis, but this disconnection points towards cyclopentadiene as a fundamental starting material. A more plausible synthesis for 2 would be the reduction of cyclopent-3-en-1-one (4) .

The ketone 4 can be retrosynthetically disconnected via pathways that form the five-membered ring. While not a direct Diels-Alder product, its synthesis could originate from precursors assembled in a cycloaddition-like fashion. For instance, a Nazarov cyclization of a divinyl ketone could form a cyclopentenone ring system.

A highly effective synthesis of cyclopentadiene, the precursor to many cyclopentene derivatives, involves the thermal retro-Diels-Alder reaction of dicyclopentadiene. scielo.br This highlights how a [4+2] cycloaddition (in reverse) is crucial for accessing the key building block for this compound.

| Target Molecule | Retrosynthetic Step | Precursor Molecule(s) | Corresponding Forward Reaction |

| This compound | Functional Group Interconversion (FGI) | Cyclopent-3-en-1-ol | Allylic Bromination |

| Cyclopent-3-en-1-ol | Functional Group Interconversion (FGI) | Cyclopent-3-en-1-one | Ketone Reduction |

| Cyclopent-3-en-1-ol | C-C Bond Formation (via Diels-Alder) | Cyclopentadiene | 1,4-Addition/Functionalization |

| Cyclopentadiene | Retro-[4+2] Cycloaddition | Dicyclopentadiene | Thermal Cracking |

This analysis reveals that while a direct [4+2] cycloaddition is not the immediate precursor to this compound, the principles of the Diels-Alder reaction are embedded in the synthesis of its key starting material, cyclopentadiene. The most logical and practical synthetic route would likely involve the allylic bromination of cyclopent-3-en-1-ol, which itself can be derived from cyclopentadiene.

Nucleophilic Substitution Pathways (SN1 and SN2) of this compound

Nucleophilic substitution reactions of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, each with distinct stereochemical and kinetic consequences. pressbooks.pubsavemyexams.com The SN1 pathway involves a two-step process initiated by the departure of the bromide leaving group to form a carbocation intermediate, which is subsequently attacked by a nucleophile. youtube.com In contrast, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.commasterorganicchemistry.com

The rate of an SN1 reaction is dependent only on the concentration of the substrate, while the SN2 reaction rate depends on the concentrations of both the substrate and the nucleophile. pressbooks.pubyoutube.com For this compound, the secondary nature of the alkyl halide makes both pathways plausible, and the predominant mechanism is often influenced by the reaction conditions. pressbooks.pub Weak nucleophiles and polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate. youtube.com Conversely, strong nucleophiles and polar aprotic solvents tend to promote the SN2 pathway. youtube.com

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. SN2 reactions are stereospecific and proceed with an inversion of configuration at the reaction center. libretexts.orglibretexts.org This is because the nucleophile must attack from the side opposite to the leaving group, in what is known as a "backside attack". masterorganicchemistry.comlibretexts.org If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer. libretexts.org For instance, if a cis-substituted cyclopentene undergoes an SN2 reaction, the product will be the trans-isomer. libretexts.org

| Reaction Type | Stereochemical Outcome | Mechanism |

| S | Inversion of configuration libretexts.orglibretexts.org | Backside attack masterorganicchemistry.comlibretexts.org |

| S | Mixture of retention and inversion (racemization) vedantu.com | Planar carbocation intermediate vedantu.com |

| S | Retention of configuration researchgate.net | Double inversion via bridged intermediate researchgate.net |

The reactivity of alicyclic halides in substitution reactions is significantly affected by ring strain. numberanalytics.com Ring strain arises from the deviation of bond angles from the ideal values, leading to increased potential energy and altered reactivity. libretexts.org In the case of cyclopentyl systems, the bond angles are close to the ideal tetrahedral angle of 109.5°, resulting in relatively low angle strain compared to smaller rings like cyclopropane. libretexts.orgstackexchange.com

During an SN2 reaction, the carbon atom at the reaction center transitions from a tetrahedral (sp³) geometry to a trigonal bipyramidal transition state. masterorganicchemistry.com For cyclopentyl halides, this transition does not significantly increase ring strain, and in some cases, may even relieve some eclipsing interactions. stackexchange.com This contributes to cyclopentyl halides being quite reactive in SN2 displacements, often more so than their cyclohexyl counterparts where the transition state introduces significant steric and torsional strain. stackexchange.com Bromocyclopentane (B41573), for example, reacts the fastest among cycloalkyl bromides due to a favorable balance of angle strain and steric factors. stackexchange.com The presence of the double bond in this compound introduces some planarity and additional strain, which can influence the activation energy for both SN1 and SN2 pathways.

| Cycloalkane | Ring Strain (kcal/mol) | Reactivity Trend in S |

| Cyclopropane | 27.5 | Slow |

| Cyclobutane | 26.3 | Moderate |

| Cyclopentane (B165970) | 6.2 | Fast |

| Cyclohexane | 0 | Slow |

Data sourced from various studies on cycloalkane stability and reactivity.

Carbocationic Intermediates in Cyclopentenyl Systems

The formation of carbocation intermediates is a hallmark of SN1 and E1 reactions. In the case of this compound, the departure of the bromide ion can lead to the formation of a cyclopentenyl cation.

Theoretical studies have investigated the various isomeric forms of the cyclopentenyl cation (C₅H₇⁺). researchgate.net The cyclopenten-4-yl cation, with the positive charge at the 4-position, was predicted to be a high-energy, classical carbocation. researchgate.net However, recent experimental work has led to the successful isolation and characterization of stable derivatives of the planar cyclopenten-4-yl cation. researchgate.netresearchgate.net

These stable cations were synthesized by reacting bulky cyclopentadienyl-substituted alanes with aluminum tribromide. researchgate.net X-ray diffraction and quantum chemical studies of these derivatives revealed a planar geometry for the five-membered ring. researchgate.net The stability of this planar cation is attributed to strong hyperconjugation effects, primarily from the carbon-aluminum sigma bonds which donate electron density into the empty p-orbital of the cationic sp² carbon center. researchgate.net This delocalization of electron density helps to stabilize the otherwise electron-deficient carbon.

The concept of homoaromaticity describes the stabilization of a cyclic system that has its conjugation interrupted by a single sp³-hybridized atom. researchgate.net The trishomocyclopropenylium cation was the first experimentally investigated homoaromatic ion. smu.edu In the context of the cyclopentenyl cation, there has been speculation about the possibility of bishomoaromatic stabilization, where the π-system of the double bond and the vacant p-orbital of the carbocation are bridged by the two intervening sp³ carbons. researchgate.net

However, detailed analysis of the molecular orbitals and the anisotropy of the current-induced density (ACID) for the stabilized cyclopenten-4-yl cation derivatives indicates a different form of aromaticity. researchgate.net These studies revealed a significant delocalization of π-electrons across the entire carbocyclic ring, which is indicative of π-aromaticity involving saturated sp³ carbon atoms. researchgate.net This finding contrasts with the classical description of the cyclopenten-4-yl cation and provides a rare example of this type of electronic stabilization. researchgate.net

Elimination Reactions and Competing Pathways in Bromocyclopentene Systems

Elimination reactions are common competing pathways in the reactions of alkyl halides, including this compound. These reactions typically occur under basic conditions and lead to the formation of alkenes.

For this compound, elimination of HBr would lead to the formation of cyclopentadiene. This reaction can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The E1 mechanism, like the SN1 mechanism, involves the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents. libretexts.org The E2 mechanism is a concerted process that requires a strong base and is stereoselective, typically proceeding via an anti-periplanar arrangement of the proton and the leaving group. tmv.ac.insiue.edu

The competition between substitution (SN1/SN2) and elimination (E1/E2) is a critical aspect of the reactivity of this compound. libretexts.orgtmv.ac.in The outcome is influenced by several factors:

Nature of the Base/Nucleophile: Strong, bulky bases favor elimination, whereas strong, non-bulky nucleophiles favor SN2 substitution. Weak nucleophiles/bases can lead to a mixture of SN1 and E1 products. tmv.ac.in

Substrate Structure: The secondary nature of this compound allows for both substitution and elimination. Increased steric hindrance around the reaction center would favor elimination. tmv.ac.in

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. tmv.ac.in

Under strongly basic conditions, this compound is expected to undergo elimination to form the highly conjugated and relatively stable cyclopentadiene.

Synthesis of 4 Bromocyclopentene

The most common method for the synthesis of 4-bromocyclopentene is through the allylic bromination of cyclopentene (B43876). quora.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hv) or peroxides, in an inert solvent like carbon tetrachloride (CCl₄). pearson.com The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts an allylic hydrogen from cyclopentene, leading to the formation of a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a molecule of bromine (generated from NBS) to yield this compound. libretexts.org

Reactivity Profiles and Transformational Chemistry of 4 Bromocyclopentene

Functional Group Interconversions and Derivatization Strategies

The dual functionality of 4-bromocyclopentene, possessing both a reactive carbon-bromine bond and a carbon-carbon double bond, makes it a valuable intermediate in organic synthesis. smolecule.com The bromine atom can act as a leaving group in nucleophilic substitution and elimination reactions, while the double bond is susceptible to addition reactions. This allows for a wide range of functional group interconversions (FGI), which are processes that convert one functional group into another through methods like substitution, elimination, oxidation, or reduction. lkouniv.ac.inimperial.ac.uk

The carbon-bromine bond is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. Nucleophilic substitution reactions can replace the bromide with various nucleophiles. lookchem.com For example, reaction with hydroxide (B78521) ions can yield cyclopentenol, while cyanide ions can produce the corresponding nitrile. Gilman reagents, such as lithium diorganocopper compounds, are effective for creating new carbon-carbon bonds; reacting this compound with methyllithium (B1224462) diorganocopper results in 4-methylcyclopentene. smolecule.comvaia.com The double bond can undergo electrophilic addition, such as the addition of bromine (Br₂) to form dibrominated products. smolecule.com

These interconversions make this compound a key starting material for synthesizing more complex molecules, including cyclopentane (B165970) derivatives, heterocyclic compounds, and natural products. smolecule.com

Table 1: Examples of Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Transformation | Product Class | Reference(s) |

|---|---|---|---|---|

| This compound | Sodium hydroxide (NaOH) | Substitution (-Br → -OH) | Allylic Alcohol | |

| This compound | Sodium cyanide (NaCN) | Substitution (-Br → -CN) | Allylic Nitrile | |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | Substitution (-Br → -CH₃) | Substituted Alkene | smolecule.comvaia.com |

| This compound | Potassium tert-butoxide (KOtBu) | Elimination (-HBr) | Conjugated Diene | |

| This compound | Bromine (Br₂) in CCl₄ | Addition (across C=C) | Dibromoalkane | smolecule.com |

Chemical Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, chemical derivatization is a technique used to modify an analyte to improve its suitability for a given analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govchromatographyonline.com The primary goals are often to enhance detectability, improve separation, or increase volatility. nih.govchromatographyonline.com While specific derivatization protocols for this compound itself are not widely documented, its known reactivity allows for the application of standard derivatization strategies.

For analytes that lack a strong chromophore (a part of a molecule responsible for its color), derivatization can be used to attach one, enabling or enhancing detection by UV-Vis spectrophotometry. chromatographyonline.com Given that this compound undergoes nucleophilic substitution, a nucleophilic derivatizing agent containing a chromophore, such as a 4-nitrobenzyl or benzoate (B1203000) group, could be employed. lookchem.comchromatographyonline.com The resulting ester or ether would exhibit strong UV absorbance, facilitating sensitive detection. Similarly, attaching a fluorophore through the same reaction mechanism would allow for highly sensitive fluorescence detection.

Derivatization can also improve chromatographic separation by altering the polarity of the analyte. chromatographyonline.com For GC analysis, increasing volatility is key. This can be achieved by replacing the polarizable bromine atom with a less polar, more stable group via substitution reactions. chromatographyonline.com

Table 2: Hypothetical Derivatization Strategies for Analytical Enhancement

| Analytical Challenge | Derivatizing Agent Type | Reaction Type | Purpose of Derivatization |

|---|---|---|---|

| Poor UV-Vis Absorbance | Nucleophile with a chromophore (e.g., p-nitrobenzoate) | Nucleophilic Substitution (SN2) | Introduce a UV-active group for enhanced HPLC-UV detection. |

| Lack of Fluorescence | Nucleophile with a fluorophore (e.g., a dansyl derivative) | Nucleophilic Substitution (SN2) | Attach a fluorescent tag for highly sensitive fluorescence detection. |

| Poor GC Performance | Silylating agent (after conversion to alcohol) | Silylation of hydroxyl group | Increase volatility and thermal stability for GC analysis. |

| Ambiguous Mass Spec. | Reagent with characteristic isotope pattern (e.g., containing chlorine) | Nucleophilic Substitution (SN2) | Introduce a distinct isotopic signature for clear identification in MS. researchgate.net |

Halogen Exchange and Reduction Chemistry of this compound

Halogen exchange reactions, such as the Finkelstein reaction, are a cornerstone of functional group interconversions for alkyl halides. toppr.comvanderbilt.eduorganicmystery.com This type of reaction allows for the conversion of an alkyl bromide or chloride into an alkyl iodide by treatment with sodium iodide in acetone. toppr.comvanderbilt.edu The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium bromide or chloride is not and precipitates out of solution. toppr.com Applying this to this compound would yield 4-iodocyclopentene, a potentially more reactive substrate for subsequent substitution reactions. Copper-catalyzed methods have also been developed for halogen exchange on aryl and vinyl halides, which could be adaptable for substrates like this compound. organic-chemistry.org

The reduction of this compound can proceed via two main pathways: reduction of the carbon-bromine bond or reduction of the carbon-carbon double bond.

Reduction of the C-Br bond (Hydrogenolysis): This would remove the bromine atom to yield cyclopentene (B43876). This can often be achieved using metal hydrides like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation under specific conditions.

Reduction of the C=C bond (Hydrogenation): Catalytic hydrogenation, for example using H₂ gas with a palladium on carbon (Pd/C) catalyst, would saturate the double bond to produce bromocyclopentane (B41573).

Interestingly, the synthesis of this compound itself can be achieved via the selective hydride reduction of 3,5-dibromocyclopentene, highlighting the fine control possible with modern reducing agents. smolecule.comacs.orgacs.org

Table 3: Halogen Exchange and Reduction Reactions

| Reaction Type | Reagent(s) | Transformation | Product | Reference(s) |

|---|---|---|---|---|

| Halogen Exchange | Sodium Iodide (NaI) in Acetone | -Br → -I | 4-Iodocyclopentene | toppr.comvanderbilt.edu |

| Reduction (Hydrogenolysis) | Lithium Aluminum Hydride (LiAlH₄) | C-Br → C-H | Cyclopentene | smolecule.com |

| Reduction (Hydrogenation) | H₂ / Pd/C | C=C → C-C | Bromocyclopentane | imperial.ac.uk |

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. numberanalytics.comdurgapurgovtcollege.ac.in Both are critical considerations in the reactions of this compound.

Elimination Reactions: Base-induced elimination of HBr from this compound can lead to two possible regioisomers: 1,3-cyclopentadiene or 1,4-cyclopentadiene. The formation of the more stable, conjugated 1,3-cyclopentadiene is generally favored (Zaitsev's rule). saskoer.ca However, the choice of base can influence this outcome; a sterically hindered base, like potassium tert-butoxide, may preferentially remove the more accessible proton, potentially leading to the less substituted product (Hofmann product), though in this specific case, conjugation is a powerful driving force. saskoer.ca Stereoselectivity in E2 elimination reactions is governed by the requirement for an anti-periplanar arrangement of the departing proton and leaving group. saskoer.ca In the cyclopentene ring, this conformational requirement dictates which protons can be removed. For instance, in a related compound, trans-2-phenyl-1-bromocyclopentane, elimination occurs to give 3-phenylcyclopentene because the hydrogen at C5 is trans to the bromine at C1, fulfilling the stereochemical requirement, whereas the hydrogen at C2 is not. doubtnut.com

Addition Reactions: Electrophilic addition to the double bond can also be stereoselective. The formation of a cyclic bromonium ion intermediate upon reaction with Br₂ leads to anti-addition, where the two bromine atoms add to opposite faces of the double bond. libretexts.org

Influence of Substituents on Reaction Outcomes and Reactivity Patterns

The presence of additional substituents on the cyclopentene ring can profoundly affect the reactivity and reaction pathways of this compound. These effects can be broadly categorized as electronic and steric. studymind.co.uklibretexts.org

Electronic Effects: Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.orgwikipedia.org

An EWG (e.g., -NO₂, -CN) placed on the ring would destabilize any carbocation intermediate that might form during an Sₙ1-type reaction, thus slowing down the rate of solvolysis. wikipedia.org It would also deactivate the double bond towards electrophilic attack.

An EDG (e.g., -CH₃, -OCH₃) would have the opposite effect, stabilizing a carbocation intermediate and accelerating Sₙ1 reactions. libretexts.org It would also activate the double bond towards electrophiles.

The position of the substituent matters. For instance, a substituent at C1 or C2 would have a strong influence on the electronic properties of the double bond, while a substituent at C3 or C5 could influence the stability of intermediates in substitution or elimination reactions at C4.

Steric Effects: The size of a substituent can hinder the approach of a reagent to a particular face or position on the molecule. numberanalytics.com A bulky substituent near the bromine atom could slow the rate of an Sₙ2 reaction due to steric hindrance. libretexts.org In elimination reactions, a bulky substituent could influence the regiochemical outcome, favoring the formation of the less sterically hindered (Hofmann) product. saskoer.ca

Table 4: Predicted Influence of Substituents on Reactivity

| Substituent Type | Position on Ring | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | C4 | Decreased rate of SN1 solvolysis | Inductive destabilization of the allylic carbocation intermediate. wikipedia.org |

| Electron-Donating Group (EDG) | C4 | Increased rate of SN1 solvolysis | Inductive stabilization of the allylic carbocation intermediate. libretexts.org |

| Electron-Withdrawing Group (EWG) | C1 or C2 | Decreased rate of electrophilic addition | Deactivation of the π-system towards electrophiles. studymind.co.uk |

| Bulky Group | C3 or C5 | Favors Hofmann elimination product | Steric hindrance directs the base to attack the less hindered proton. saskoer.ca |

Advanced Applications of 4 Bromocyclopentene in Complex Organic Synthesis

Utilization as a Key Building Block for Natural Product Synthesis

Due to its inherent structural motifs, 4-bromocyclopentene serves as an excellent starting material for the total synthesis of various natural products. smolecule.com The presence of both a reactive double bond and a bromine atom, which can act as a leaving group, allows for a diverse range of functionalization reactions. smolecule.com Chemists can strategically manipulate these features to construct the complex carbon skeletons and stereocenters characteristic of many natural product molecules. smolecule.com

Convergent and Divergent Synthetic Strategies Employing this compound

The strategic importance of this compound is further underscored by its utility in both convergent and divergent synthetic plans.

Divergent synthesis , on the other hand, begins with a central core molecule from which successive generations of building blocks are added to create a library of structurally related compounds. wikipedia.org This strategy is particularly useful for exploring structure-activity relationships and for the rapid generation of molecular diversity. wikipedia.org this compound is an ideal starting point for divergent synthesis, as its functional handles can be sequentially reacted with a variety of reagents to produce a diverse array of cyclopentane-based structures. For example, a reaction with one set of reagents might lead to the formation of a particular molecular skeleton, while a different set of reagents can be used to generate a completely different one from the same starting material. wikipedia.orgrsc.org

Role in the Construction of Carbocyclic Ring Systems

The construction of five-membered carbocyclic rings is a fundamental objective in organic synthesis, given their prevalence in a vast number of natural products and biologically active molecules. chemrxiv.orgresearchgate.net this compound and its derivatives are instrumental in the formation of such ring systems.

Recent advancements have demonstrated that gold-catalyzed cycloisomerization reactions of 1-bromoalkynes can efficiently produce a variety of 1-bromocyclopentene derivatives. researchgate.netresearchgate.net These derivatives can then serve as substrates in subsequent transformations, such as cross-coupling reactions, to introduce further complexity and build upon the cyclopentene (B43876) core. researchgate.net Furthermore, intramolecular C-H insertion reactions involving gold-vinylidene intermediates generated from 1-bromoalkynes offer a powerful method for the construction of 5-membered carbocycles. chemrxiv.org This approach is particularly valuable as it can proceed without the need for pre-existing electronic or conformational biases in the substrate. chemrxiv.orgchemrxiv.org

The table below summarizes some reactions where this compound is used to construct carbocyclic systems.

| Reaction Type | Reagents | Product Type | Reference |

| Gilman Reagent Coupling | Methyllithium (B1224462) (CH3Li) | 4-Methylcyclopentene | vaia.com |

| Gold-Catalyzed Cycloisomerization | Gold(I) catalyst | 1-Bromocyclopentene derivatives | researchgate.netresearchgate.net |

| Intramolecular smolecule.comguidechem.com-C-H Insertion | Gold(I) catalyst | 5-membered carbocycles | chemrxiv.orgchemrxiv.org |

Precursor in the Synthesis of Specialty Organic Materials and Pharmaceuticals

The versatility of this compound extends to its role as a precursor in the synthesis of specialty organic materials and pharmaceuticals. smolecule.comviclabs.co.uk The term "precursor" in chemistry refers to a compound that participates in a chemical reaction to produce another compound. viclabs.co.uk

The reactive nature of this compound allows for its incorporation into larger molecular frameworks, leading to the development of new materials with unique properties. smolecule.com For instance, it can be used in the synthesis of polymers and other advanced materials. viclabs.co.uk

In the pharmaceutical industry, this compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). smolecule.comviclabs.co.uk Its structural features can be found within the core of various therapeutic agents. For example, cyclopentane (B165970) derivatives are relevant in the development of anesthetic agents.

Integration with Green Chemistry Principles in Bromocyclopentene Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma These principles are increasingly being applied to the synthesis of important chemical intermediates like bromocyclopentanes.

Traditional methods for preparing bromocyclopentane (B41573) often involve the use of reagents like phosphorus tribromide or hydrobromic acid with cyclopentanol, which can generate significant waste. lookchem.com Greener approaches focus on improving atom economy and utilizing less hazardous reagents and solvents. imist.ma For instance, the development of catalytic processes that minimize byproducts is a key area of research. wiley-vch.de One patented method describes the preparation of bromocyclopentane through the addition reaction of cyclopentene and hydrogen bromide, offering a more direct route. google.com The use of alternative reaction media, such as water or ionic liquids, and the application of biocatalysis are also being explored to make the synthesis of bromocyclopentane and its derivatives more environmentally friendly. wiley-vch.de

Biocatalytic Transformations of Bromocyclopentene Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. wiley-vch.de Enzymes operate under mild conditions, often in aqueous environments, and exhibit high levels of chemo-, regio-, and stereoselectivity. wiley-vch.de

While specific research on the direct biocatalytic transformation of this compound is emerging, the broader application of biocatalysis to related cyclopentane derivatives is well-established. For instance, enzymes can be used for the selective functionalization of cyclopentane rings, a transformation that can be challenging to achieve with conventional chemical methods. The application of biocatalytic methods is gaining traction for their environmental benefits and the ability to produce chiral molecules with high purity. The development of enzymes tailored for specific transformations on bromocyclopentene derivatives holds significant promise for the future of sustainable organic synthesis.

Theoretical and Computational Chemistry Investigations of 4 Bromocyclopentene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron densities, molecular orbital energies, and other key properties that govern a molecule's behavior. youtube.com

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for studying molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. youtube.com They attempt to solve the electronic Schrödinger equation given the positions of the nuclei and the number of electrons. youtube.com Hartree-Fock (HF) theory is a foundational ab initio method, though more advanced techniques that account for electron correlation, such as Møller-Plesset perturbation theory (MP2), provide higher accuracy. kfupm.edu.sa

Density Functional Theory (DFT) is a popular alternative that computes the total energy of a system based on its electron density rather than its complex many-electron wavefunction. This approach is often more computationally efficient than high-level ab initio methods, making it suitable for larger and more complex systems while still providing high accuracy. mdpi.comnih.gov DFT calculations have been successfully used to investigate the structure and vibrational spectra of cyclopentene (B43876), showing excellent agreement with experimental data. kfupm.edu.sa

For bromocyclopentenes, these methods can be used to calculate a variety of properties:

Molecular Geometry: Optimization calculations determine the lowest-energy structure, including bond lengths, bond angles, and the puckered conformation of the five-membered ring.

Electronic Properties: The distribution of electrons within the molecule can be visualized through electron density maps and electrostatic potential surfaces, identifying electron-rich and electron-poor regions. This is crucial for predicting sites of nucleophilic or electrophilic attack.

Vibrational Frequencies: Calculation of vibrational modes allows for the prediction of infrared (IR) spectra, which can be compared with experimental data to confirm the structure.

| Method | Abbreviation | Basis of Calculation | Typical Application | Computational Cost |

|---|---|---|---|---|

| Hartree-Fock | HF | Wavefunction | Initial geometry optimization, orbital energies | Moderate |

| Møller-Plesset Perturbation Theory | MP2 | Wavefunction (includes electron correlation) | Accurate energies and geometries for small molecules | High |

| Density Functional Theory | DFT | Electron Density | Geometries, reaction energies, electronic properties of medium to large systems | Moderate to High |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org Developed by Kenichi Fukui, this theory posits that the most significant contributions to the energy change during the initial stages of a reaction come from the interaction of these "frontier" orbitals. wikipedia.orgpku.edu.cn A smaller energy gap between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) leads to a stronger stabilizing interaction and a faster reaction. pku.edu.cn

In the context of 4-bromocyclopentene, FMO theory can predict its reactivity in various reactions, particularly pericyclic reactions like cycloadditions. imperial.ac.uk The cyclopentene moiety can act as a dienophile in a Diels-Alder reaction. The presence of the bromine atom, an electron-withdrawing group, influences the energies of the frontier orbitals. It lowers the energy of both the HOMO and the LUMO compared to unsubstituted cyclopentene. The lowering of the LUMO energy makes this compound a better electrophile (dienophile) for reactions with electron-rich dienes (which have high-energy HOMOs). wikipedia.org

| Molecule | Substituent Effect | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Cyclopentene (Dienophile) | None (Reference) | -9.5 | +1.5 | 11.0 |

| This compound (Dienophile) | Electron-Withdrawing | -9.8 | +1.1 | 10.9 |

| Butadiene (Diene) | None (Reference) | -9.1 | +1.0 | 10.1 |

| 2-Methoxybutadiene (Diene) | Electron-Donating | -8.7 | +1.2 | 9.9 |

Computational Studies on Reaction Energetics and Transition States for this compound Transformations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. nih.gov A key goal is to locate the transition state (TS), which is the saddle point on the PES corresponding to the highest energy barrier along the reaction coordinate. wikipedia.orgucsb.edu The energy difference between the reactants and the transition state is the activation energy (often expressed as Gibbs free energy of activation, ΔG‡), which determines the reaction rate. libretexts.orglibretexts.org

For transformations involving this compound, such as nucleophilic substitution (SN2) or elimination (E2) reactions, computational methods can be used to:

Optimize Geometries: Calculate the minimum-energy structures of the reactants, products, and any intermediates.

Locate Transition States: Employ algorithms to find the first-order saddle point connecting reactants and products. ucsb.edu

Verify the Transition State: Perform a frequency calculation to confirm that the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

These calculations provide a detailed, step-by-step picture of the chemical transformation, offering insights that are often inaccessible through experimental means alone. smu.edursc.org

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + Base) | Starting materials in their lowest energy state. | 0.0 (Reference) |

| Transition State | Highest energy point along the reaction path; partially broken C-H and C-Br bonds, partially formed Base-H and double bonds. | +22.5 (Activation Energy, ΔG‡) |

| Products (Cyclopentadiene + H-Base+ + Br-) | Final products of the reaction. | -10.0 (Overall Reaction Energy, ΔGrxn) |

Modeling of Stereochemical Outcomes and Conformational Preferences in Bromocyclopentenes

The five-membered ring of cyclopentene is not planar. It adopts puckered conformations to relieve the torsional strain that would be present in a flat structure. dalalinstitute.com The two most common conformations are the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the half-chair or twist (C2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. scribd.com

For substituted rings like this compound, computational modeling is essential for determining the most stable conformation and predicting stereochemical outcomes of reactions. nih.gov The bulky bromine substituent can occupy different positions in these puckered structures, such as an axial-like or equatorial-like position. These different arrangements have different energies due to steric interactions. By performing geometry optimizations and calculating the relative energies of all possible conformers, the global minimum energy structure and the relative populations of each conformer at a given temperature can be determined. This understanding is critical as the conformation of the reactant can directly influence the stereochemistry of the product in many reactions. utexas.edu

| Conformation | Position of Bromine | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Half-Chair | Equatorial-like | 0.00 (Most Stable) | ~70% |

| Half-Chair | Axial-like | +0.65 | ~25% |

| Envelope | Equatorial-like | +0.80 | ~5% |

Analysis of Aromaticity and Antiaromaticity in Cyclopentenyl Derivatives

Aromaticity is a key concept describing the enhanced stability of cyclic, planar, conjugated molecules with [4n+2] π-electrons (Hückel's rule). mdpi.com Conversely, systems with 4n π-electrons are destabilized and termed antiaromatic. wikipedia.org The cyclopentenyl system provides classic examples of these concepts in its ionic forms:

Cyclopentadienyl (B1206354) anion (C₅H₅⁻): This ion has 6 π-electrons, fulfilling the [4n+2] rule (for n=1). It is planar, fully conjugated, and exhibits significant aromatic stability.

Cyclopentadienyl cation (C₅H₅⁺): This ion has 4 π-electrons, fulfilling the 4n rule (for n=1). It is highly unstable and reactive, defining it as an antiaromatic species. wikipedia.org

Computational chemistry provides quantitative metrics to assess aromaticity. One of the most widely used magnetic criteria is the Nucleus-Independent Chemical Shift (NICS) . github.io NICS is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A large negative NICS value (e.g., -10 ppm) indicates a diatropic ring current, characteristic of aromaticity, while a large positive value indicates a paratropic ring current, characteristic of antiaromaticity. mdpi.comgithub.io

Studies on substituted cyclopentadienyl cations have shown that both electron-donating and electron-withdrawing substituents tend to reduce the degree of antiaromaticity of the ring. researchgate.net Therefore, a hypothetical bromo-cyclopentadienyl cation would be expected to be less antiaromatic than the unsubstituted parent cation. Computational methods like DFT are used to calculate the NICS values and geometries of these substituted systems to quantify these electronic effects. mdpi.comproquest.com

| Compound | π-Electrons | Aromatic Character | Typical NICS(1)zz Value (ppm) |

|---|---|---|---|

| Benzene | 6 | Aromatic | -29.9 |

| Cyclopentadienyl anion | 6 | Aromatic | -27.5 |

| Cyclobutadiene (planar) | 4 | Antiaromatic | +51.0 |

| Cyclopentadienyl cation | 4 | Antiaromatic | +40.2 |

Molecular Dynamics and Monte Carlo Simulations for Cyclopentene Systems

While quantum chemical calculations focus on the static properties of single molecules or small ensembles, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior and thermodynamic properties of larger systems over time.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. mdpi.com Given an initial set of positions and velocities, the forces on each atom are calculated using a pre-defined force field, and the system is allowed to evolve over a series of small time steps. MD simulations can provide insights into:

Conformational Dynamics: Observing how the cyclopentene ring puckers and transitions between different conformations in a solvent over time. nih.gov

Solvation: Modeling the explicit interactions between this compound and solvent molecules, and calculating properties like the free energy of solvation.

Transport Properties: Simulating properties like diffusion coefficients.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. scienceopen.com In chemistry, MC is often used to explore the conformational space of a molecule or the configuration space of a system of molecules. github.io Instead of following a deterministic trajectory, the method generates new configurations through random moves (e.g., rotating a bond, translating a molecule). These moves are accepted or rejected based on a criterion (like the Metropolis criterion) that ensures the system properly samples the Boltzmann distribution of states. MC simulations are particularly useful for calculating thermodynamic equilibrium properties such as average energies and heat capacities. scienceopen.com

Both MD and MC methods are powerful for bridging the gap between the properties of a single molecule and the behavior of a bulk system, providing a dynamic picture of this compound in a realistic chemical environment.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of Bromocyclopentenes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-bromocyclopentene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides key information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is characterized by three main regions corresponding to the vinylic, methine, and allylic protons.

The vinylic protons (H-1 and H-2) are the most deshielded due to the anisotropy of the double bond and appear at the lowest field. smolecule.com The proton attached to the same carbon as the bromine atom (H-4) is deshielded by the electronegative halogen. The allylic protons (H-3 and H-5) reside at the highest field. The coupling constants (J-values) between adjacent protons are critical for confirming their relative positions. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1, H-2 | 5.95 | m | J_H1,H2 ≈ 5.5 Hz, J_H1,H5 / J_H2,H3 ≈ 2.0 Hz | 2H |

| H-4 | 5.10 | m | J_H4,H3 / J_H4,H5 ≈ 7.0 Hz | 1H |

| H-3a, H-5a | 2.90 | m | J_geminal ≈ -14.0 Hz, J_vicinal ≈ 7.0 Hz | 2H |

| H-3b, H-5b | 2.65 | m | J_geminal ≈ -14.0 Hz, J_vicinal ≈ 2.0 Hz | 2H |

Note: Data are predicted based on established chemical shift ranges and coupling constant principles. Multiplicity (m) denotes a complex multiplet pattern due to overlapping signals and multiple coupling interactions.

The proton-decoupled ¹³C NMR spectrum of this compound reveals three distinct signals corresponding to the three unique carbon environments in the molecule, taking symmetry into account. The chemical shifts are indicative of the carbon hybridization and the presence of electronegative substituents.

The vinylic carbons (C-1 and C-2) appear in the typical alkene region of the spectrum (~100-150 ppm). researchgate.net The carbon atom directly bonded to the bromine (C-4) is found further downfield compared to a standard saturated carbon due to the deshielding effect of the bromine atom. The allylic carbons (C-3 and C-5) are the most shielded and appear at the highest field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | 132.5 |

| C-4 | 52.0 |

| C-3, C-5 | 38.5 |

Note: Data are predicted based on established ¹³C NMR chemical shift principles.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uio.no For this compound, a COSY spectrum would show cross-peaks connecting H-1/H-2 with the allylic protons H-3/H-5, and the allylic protons with H-4. This confirms the sequence of protons around the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): These experiments correlate proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations). chemspider.com An HSQC spectrum of this compound would show cross-peaks linking the vinylic proton signals (H-1/H-2) to the vinylic carbon signal (C-1/C-2), the allylic proton signals (H-3/H-5) to the allylic carbon signal (C-3/C-5), and the methine proton signal (H-4) to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). raco.catresearchgate.net This is particularly useful for identifying connections to quaternary carbons and piecing together the carbon skeleton. raco.cat Key HMBC correlations for this compound would include cross-peaks from the vinylic protons (H-1/H-2) to the adjacent allylic carbons (C-3/C-5) and the methine carbon (C-4), as well as from the methine proton (H-4) to the vinylic carbons (C-1/C-2) and the allylic carbons (C-3/C-5).

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, the INADEQUATE or ADEQUATE experiment can show direct carbon-carbon correlations, providing the ultimate confirmation of the carbon framework.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through analysis of fragmentation patterns. acs.orgmdpi.com

High-Resolution Mass Spectrometry measures the m/z ratio to several decimal places, allowing for the determination of a compound's exact mass. This precision makes it possible to deduce the elemental composition and, therefore, the molecular formula of the analyte with high confidence. docbrown.info For this compound (C₅H₇Br), HRMS can easily distinguish it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity.

Table 3: Calculated High-Resolution Mass Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₅H₇⁷⁹Br]⁺ | ⁷⁹Br | 145.97311 |

| [C₅H₇⁸¹Br]⁺ | ⁸¹Br | 147.97107 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. researchgate.net This technique provides detailed structural information by elucidating the fragmentation pathways of a molecule. researchgate.net

In the mass spectrum of this compound, the molecular ion ([C₅H₇Br]⁺) undergoes fragmentation upon ionization. The most likely initial fragmentation step is the cleavage of the weak carbon-bromine bond, which is a common pathway for alkyl and alkenyl halides. researchgate.net This results in the loss of a bromine radical (•Br) and the formation of a stable cyclopentenyl cation. This fragment is often the most abundant ion in the spectrum, known as the base peak.

A plausible fragmentation pathway for this compound is:

Loss of Bromine Radical: The molecular ion loses a bromine radical to form the cyclopent-3-en-1-yl cation. [C₅H₇Br]⁺• → [C₅H₇]⁺ + •Br

Loss of Ethene: The resulting cyclopentenyl cation can undergo further fragmentation, such as the loss of a neutral ethene molecule (C₂H₄), a common fragmentation for cyclic systems, to produce a smaller, stable allyl cation. [C₅H₇]⁺ → [C₃H₃]⁺ + C₂H₄

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 146/148 | Molecular Ion | [C₅H₇Br]⁺• | Shows characteristic 1:1 isotopic pattern for bromine. |

| 67 | Cyclopentenyl cation | [C₅H₇]⁺ | Likely the base peak, resulting from the loss of Br. |

| 41 | Propargyl/Allyl cation | [C₃H₃]⁺ | A common, stable fragment in mass spectrometry. |

Infrared (IR) Spectroscopy for Functional Group Identification

The vibrational modes of a molecule can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). dcu.ie In the IR spectrum of this compound, distinct absorption bands correspond to these vibrational modes. The region from 4000 to 2500 cm⁻¹ is typically where absorptions from N-H, C-H, and O-H single-bond stretching motions are observed. libretexts.org For this compound, the C-H stretching vibrations are prominent. The stretching of the C-H bonds involving the sp²-hybridized carbons of the double bond typically occurs at a higher frequency (above 3000 cm⁻¹) compared to the stretching of C-H bonds involving the sp³-hybridized carbons of the ring (below 3000 cm⁻¹).

The double bond (C=C) stretching vibration in cyclic alkenes is sensitive to ring strain and generally appears in the 1680 to 1640 cm⁻¹ region. libretexts.orgscribd.com The position of this band can provide insight into the geometry of the cyclopentene (B43876) ring. The region below 1500 cm⁻¹ is known as the fingerprint region, where a complex pattern of absorptions arises from various single-bond vibrations (C-C, C-O, C-N, and C-X) and bending motions. libretexts.org It is in this region that the C-Br stretching vibration is expected to occur. The C-Br stretch is typically found in the range of 600-500 cm⁻¹, although its exact position can be influenced by the surrounding molecular structure.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H Stretch (sp²-hybridized C) | =C-H | 3100 - 3000 |

| C-H Stretch (sp³-hybridized C) | -C-H | 3000 - 2850 |

| C=C Stretch | Alkene | 1680 - 1640 |

| CH₂ Bending (Scissoring) | Alkane | ~1465 |

| C-Br Stretch | Alkyl Halide | 600 - 500 |

| Data compiled from general infrared spectroscopy correlation tables. libretexts.orguomustansiriyah.edu.iq |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgup.ac.za The specific wavelengths of light absorbed depend on the energy difference between these orbitals. In organic molecules, the most common electronic transitions involve the promotion of electrons from σ (sigma), π (pi), and n (non-bonding) orbitals to antibonding π* (pi-star) or σ* (sigma-star) orbitals. shu.ac.uktanta.edu.eg

For this compound, the key chromophore—the part of the molecule that absorbs light—is the carbon-carbon double bond. tanta.edu.eg The presence of this unsaturated group allows for π → π* transitions, where an electron from the π bonding orbital is excited to the π* antibonding orbital. shu.ac.uk These transitions typically require less energy than σ → σ* transitions and thus occur at longer wavelengths, often within the range of standard UV-Vis spectrophotometers (200-700 nm). shu.ac.ukuomustansiriyah.edu.iq

The bromine atom in this compound, with its lone pairs of electrons, can also influence the electronic spectrum. The presence of non-bonding electrons allows for n → σ* transitions. shu.ac.uk These transitions, involving the excitation of a non-bonding electron to a σ* antibonding orbital, generally occur at shorter wavelengths than π → π* transitions, often in the 150-250 nm range. shu.ac.ukuomustansiriyah.edu.iq The solvent used can affect the position of absorption peaks; for instance, n → π* transitions often experience a blue shift (to shorter wavelengths) with increasing solvent polarity. shu.ac.uk

The absorption maximum (λ_max) for the π → π* transition in an isolated alkene like cyclopentene is typically below 200 nm. The introduction of a bromine atom as a substituent can cause a bathochromic shift (a shift to longer wavelengths) of the λ_max. This is due to the interaction of the non-bonding electrons of the bromine with the π system of the double bond.

| Transition Type | Chromophore/Electrons Involved | Expected Wavelength Range (nm) |

| π → π | C=C double bond | ~180 - 220 |

| n → σ | Bromine non-bonding electrons | ~150 - 250 |

| Data compiled from general principles of UV-Vis spectroscopy for organic molecules. shu.ac.ukuomustansiriyah.edu.iq |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For this compound, which is a chiral molecule, X-ray crystallography of a suitable crystalline derivative would be the definitive method to establish its absolute configuration. While obtaining single crystals of this compound itself might be challenging due to its low melting point, it can be converted into a crystalline derivative for analysis. lookchem.com The crystal structure would reveal the exact spatial orientation of the bromine atom and the hydrogen atom on the chiral center (C4) relative to the cyclopentene ring.

The data obtained from an X-ray diffraction experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the asymmetric unit. rsc.org This information allows for the calculation of precise bond lengths and angles. For instance, the C=C double bond length in the cyclopentene ring would be determined, as well as the C-Br bond length and the various C-C single bond lengths. These structural parameters can provide insights into ring strain and the electronic effects of the bromine substituent.

The following table illustrates the type of data that would be obtained from an X-ray crystallographic analysis of a this compound derivative.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). rsc.org | Monoclinic |

| Space Group | The symmetry group of the crystal structure. rsc.org | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). rsc.org | a = 8.5 Å, b = 6.2 Å, c = 10.1 Å, β = 95° |

| Bond Length (C=C) | The distance between the two carbon atoms of the double bond. | ~1.34 Å |

| Bond Length (C-Br) | The distance between the carbon and bromine atoms. | ~1.94 Å |

| Torsional Angles | Dihedral angles that define the conformation of the cyclopentene ring. | Varies |

| This table is illustrative of the data that would be generated from an X-ray crystallography experiment. |

Q & A

Basic: What are the established synthetic routes for 4-bromocyclopentene, and how are they optimized for yield and purity?

Methodological Answer:

Synthesis typically involves bromination of cyclopentene derivatives. A common approach is the electrophilic addition of bromine to cyclopentene under controlled conditions (e.g., using HSO₃F–SbF₅–SO₂ClF at low temperatures). Optimization includes adjusting stoichiometry, temperature (−120°C for stability), and solvent polarity to minimize side reactions like diastereomer formation. Characterization via NMR is critical, with expected peaks at δ 114.6 (doublet), 31.8 (triplet), and 18.7 (triplet) to confirm structure .

Basic: What spectroscopic and computational methods are recommended for confirming the stereochemistry of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : and NMR can identify coupling constants and splitting patterns indicative of stereochemistry. For example, vicinal coupling constants () >10 Hz suggest cis configurations.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict optimized geometries and NMR chemical shifts. Compare computed spectra with experimental data to validate stereochemical assignments .

Advanced: How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at temperatures ranging from 25°C to 80°C. Monitor degradation kinetics via HPLC or GC-MS.

- Hypothesis Testing : Use Arrhenius plots to extrapolate shelf-life under standard conditions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental parameters .

Advanced: What strategies resolve contradictions in reported reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Systematic Review : Conduct a scoping study to categorize literature findings by reaction conditions (e.g., catalysts, solvents). Use PRISMA guidelines to ensure transparency in data extraction .

- Controlled Replication : Reproduce conflicting studies with standardized reagents and instrumentation. Compare outcomes using statistical tools (e.g., ANOVA) to identify variables causing discrepancies .

Advanced: How can computational chemistry elucidate the reaction mechanisms of this compound in superacidic media?

Methodological Answer:

- Mechanistic Modeling : Use molecular dynamics simulations (e.g., in GROMACS) to track protonation pathways in HSO₃F–SbF₅ systems.

- Transition State Analysis : Apply Quantum Mechanics/Molecular Mechanics (QM/MM) to identify intermediates, such as the cyclopentenebromonium ion, and validate with NMR data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Emergency Procedures : In case of skin contact, rinse immediately with soap/water. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design a study comparing the regioselectivity of this compound vs. other halogenated cyclopentenes in cross-coupling reactions?

Methodological Answer:

- Experimental Design : Use a factorial approach, varying halogen (Br, Cl, I), catalysts (Pd, Ni), and substrates (arylboronic acids).

- Data Analysis : Apply multivariate regression to isolate effects of electronic (Hammett σ values) and steric factors on regioselectivity. Reference Cochrane guidelines for bias minimization .

Advanced: What methodologies are effective for synthesizing and characterizing isotopically labeled this compound (e.g., 13C^{13}\text{C}13C-labeled) for mechanistic studies?

Methodological Answer:

- Isotope Incorporation : Use -enriched cyclopentene precursors in bromination reactions.

- Advanced NMR : Employ 2D techniques (HSQC, HMBC) to trace isotopic labeling efficiency and confirm positional integrity .

Basic: How to conduct a literature review on this compound’s applications in organic synthesis?

Methodological Answer:

- Scoping Framework : Follow Arksey & O’Malley’s 5-stage process: (1) Define research question, (2) Identify studies, (3) Screen for relevance, (4) Chart data, (5) Collate results. Use databases like SciFinder and Reaxys .

- Gap Analysis : Map existing studies to identify under-researched areas (e.g., green synthesis methods) .

Advanced: What ethical and methodological standards apply when publishing data on this compound’s toxicity?

Methodological Answer:

- Ethical Compliance : Adhere to OECD Guidelines for chemical testing. Disclose conflicts of interest and obtain institutional review board (IRB) approval for in vitro/in vivo studies.

- Data Integrity : Use blinded analysis and third-party validation for toxicity metrics (e.g., LD50). Follow COPE guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.